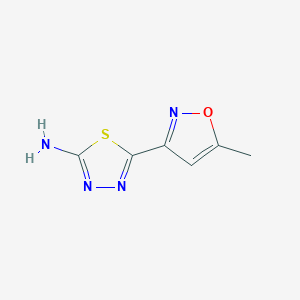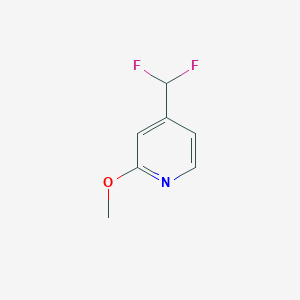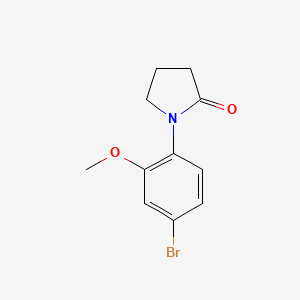
1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methoxybenzaldehyde and pyrrolidinone.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst, such as p-toluenesulfonic acid, is often used to facilitate the reaction.
Procedure: The 4-bromo-2-methoxybenzaldehyde is first reacted with pyrrolidinone in the presence of the catalyst. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified using recrystallization techniques.
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of brominated compounds with biological macromolecules.
Chemical Synthesis: The compound is employed as a building block in organic synthesis to create more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in the compound’s binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
1-(4-Bromo-2-methoxyphenyl)ethanone: This compound shares a similar structure but lacks the pyrrolidinone moiety, which may result in different chemical and biological properties.
4-Bromo-2-methoxyphenylboronic acid: This compound contains a boronic acid group instead of the pyrrolidinone moiety, leading to different reactivity and applications.
4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: This compound features a pyrazole ring instead of the pyrrolidinone moiety, which may influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
SBVNNCQWBBHYTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


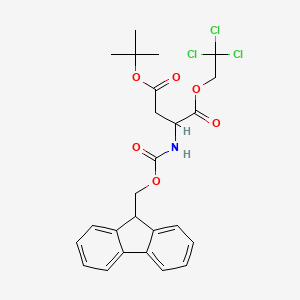
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)
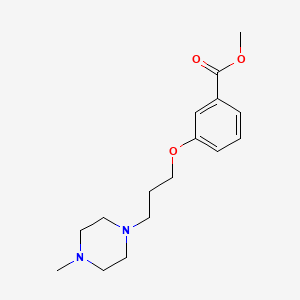

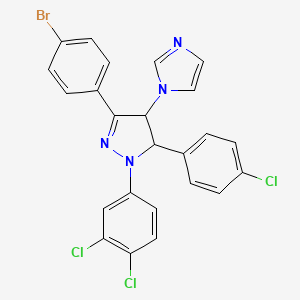
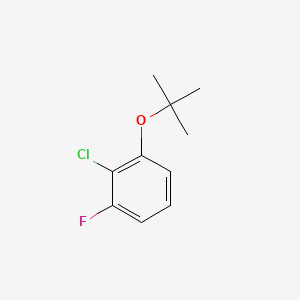
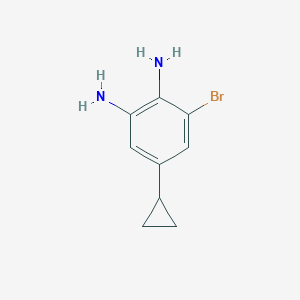
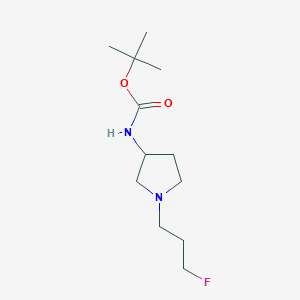

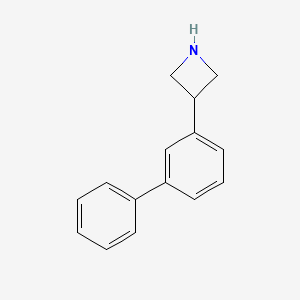
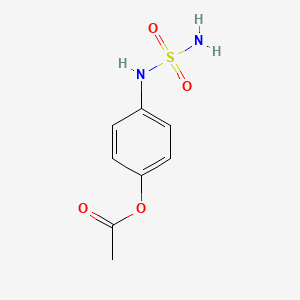
![7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B15336266.png)
